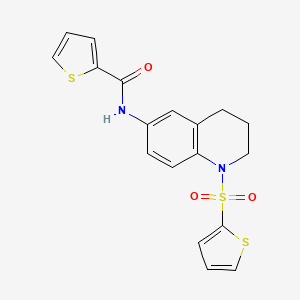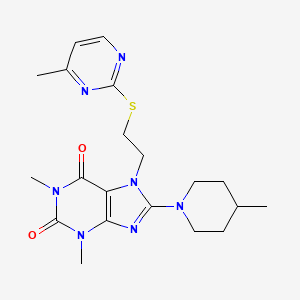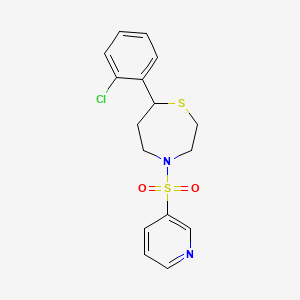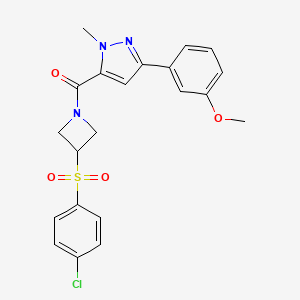
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide” is a versatile chemical compound with vast scientific applications. It has the molecular formula C18H16N2O3S3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C18H16N2O3S3 . It contains multiple functional groups, including a thiophene ring, a sulfonyl group, and a carboxamide group . The exact arrangement of these groups in the molecule would determine its three-dimensional structure .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available sources. Its reactivity would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available sources . These properties would be influenced by its molecular structure .Applications De Recherche Scientifique
Synthesis and Reactivity
The compound N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide and its derivatives are involved in various synthesis and reactivity studies. For instance, the synthesis process involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the formation of N-(quinolin-5-yl)thiophene-2-carboxamide. This compound, after treatment with diphosphorus pentasulfide, yields the corresponding thioamide, which is then oxidized to obtain 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline. This compound undergoes various electrophilic substitution reactions, resulting in derivatives substituted at the thiophene ring's 5-position (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Pharmaceutical Applications
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide derivatives show potential in pharmaceutical applications, particularly in overcoming cancer chemoresistance. A study highlights the inhibition of angiogenesis and P-glycoprotein efflux pump activity by certain derivatives, indicating their potential as multi-drug resistance-reversal agents. These compounds, by inhibiting VEGFR and P-gp efflux pumps, enhance the anticancer activity of other drugs, as evidenced in human colorectal carcinoma cells, indicating their promise in pharmaceutical research (Mudududdla et al., 2015).
Antimicrobial Activity
Compounds derived from N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide have shown potential antimicrobial activity. For instance, certain derivatives synthesized via 1,3-dipolar cycloaddition methodology displayed significant antibacterial and antifungal activities against B. subtilis and A. niger, respectively. This indicates the potential of these compounds in the development of new antimicrobial agents (Sowmya et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S3/c21-18(16-5-2-10-24-16)19-14-7-8-15-13(12-14)4-1-9-20(15)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVFDJLFYGREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2626247.png)

![5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2626249.png)
![3,6-dichloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2626250.png)

![N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2626252.png)

![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2626254.png)


![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2626263.png)
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626264.png)
![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626266.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)